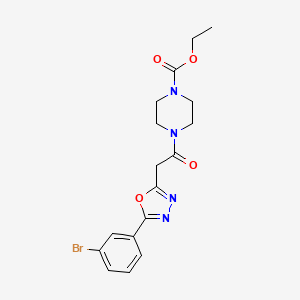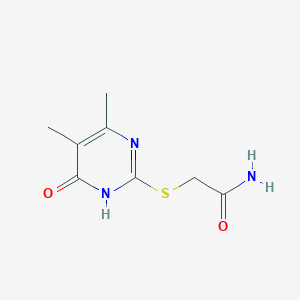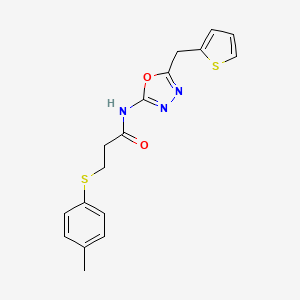![molecular formula C19H19N3O3 B2485476 5-Benzyl-3-(2-Hydroxyphenyl)-1-Methyltetrahydropyrrolo[3,4-c]pyrazol-4,6(2H,5H)-dion CAS No. 1005271-11-3](/img/structure/B2485476.png)
5-Benzyl-3-(2-Hydroxyphenyl)-1-Methyltetrahydropyrrolo[3,4-c]pyrazol-4,6(2H,5H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical "5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione" belongs to a class of compounds known for their complex molecular structure and potential for various chemical reactions and applications. This analysis is based on the synthesis, molecular and chemical properties, and physical and chemical analysis of related compounds within its chemical class.
Synthesis Analysis
The synthesis of similar compounds involves 1,3-dipolar cycloaddition reactions. For instance, nitrilimines prepared in situ through base-catalyzed dehydrohalogenation of hydrazonyl halides undergo cycloaddition with N-benzyl maleimides, leading to the formation of derivatives with high yields and specific isomer preferences, following a concerted pathway (Kaur, Singh, & Singh, 2013). This method showcases the complexity and specificity required in synthesizing such intricate molecules.
Molecular Structure Analysis
Studies on similarly substituted compounds reveal the importance of molecular interactions in defining the compound's structure. For example, molecules linked through hydrogen bonds and π-π stacking interactions contribute to the stability and arrangement of the compound in solid state, highlighting the stereochemical preferences and structural integrity of these compounds (Díaz et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be illustrated by their ability to undergo various reactions, such as the formation of apoptosis inducers for lung cancer cells, indicating potential bioactivity and chemical versatility (Lv et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. While specific data on "5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione" is not available, related research on crystal structures and intermolecular interactions provides insight into how such properties can be analyzed and predicted (Díaz et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different chemical conditions, and potential for forming diverse derivatives, are key aspects of such compounds. For instance, the use of different catalysts and reaction conditions to synthesize derivatives highlights the chemical versatility and range of potential modifications to tailor the compound for specific applications (Ren et al., 2015).
Wissenschaftliche Forschungsanwendungen
- Kontext: Forscher haben die Stabilität von Boronsäureestern in verschiedenen Alkoholen mit Hilfe von Flüssigchromatographie-Massenspektrometrie (LCMS) untersucht. Diese Verbindung dient als wertvolles Substrat für solche Studien .
- Kontext: Die Reaktivität der Verbindung mit Palladiumkatalysatoren hat Auswirkungen auf synthetische Methoden und die Entwicklung neuer chemischer Transformationen .
- Kontext: Eine Molekülsimulationsstudie ergab, dass Verbindung 13 (ein Derivat dieser Verbindung) eine potente in-vitro-Antipromastigoten-Aktivität aufwies. Sie interagierte günstig mit dem aktiven Zentrum von LmPTR1, einem potenziellen Medikamenten-Ziel .
- Kontext: Obwohl spezifische Daten zu den antiproliferativen Wirkungen dieser Verbindung nicht direkt verfügbar sind, wurden verwandte tetrasubstituierte Pyrrolopyrazole auf ihre zytotoxischen Eigenschaften hin untersucht. Weitere Untersuchungen des antiproliferativen Potenzials dieser Verbindung sind gerechtfertigt .
- Kontext: Forscher könnten Modifikationen der Struktur dieser Verbindung untersuchen, um neue Derivate mit verbesserten pharmakologischen Eigenschaften zu schaffen. Ihr einzigartiges Gerüst könnte als Ausgangspunkt für die Medikamentenentwicklung dienen.
Stabilitätsstudien von Boronsäureestern
Palladium-katalysierte Methylierung
Antipromastigoten-Aktivität
Antiproliferative Eigenschaften
Chemische Synthese und Pharmazeutische Chemie
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to cell cycle arrest . This is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cell from replicating its DNA and dividing. This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .
Result of Action
The result of the action of this compound, based on similar compounds, is the inhibition of cell division and the induction of apoptosis in cancer cells . This is due to the inhibition of CDK2, which is crucial for cell cycle progression .
Eigenschaften
IUPAC Name |
5-benzyl-3-(2-hydroxyphenyl)-1-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-17-15(16(20-21)13-9-5-6-10-14(13)23)18(24)22(19(17)25)11-12-7-3-2-4-8-12/h2-10,15-17,20,23H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRVQVYKOJDMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)


![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)



![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)
